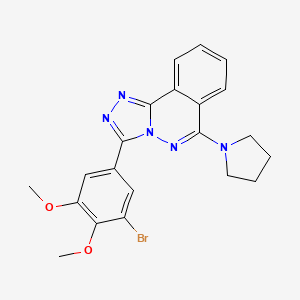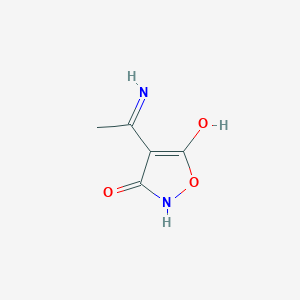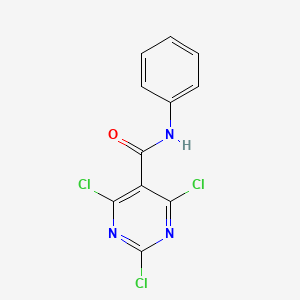![molecular formula C22H34N4O2 B12921024 [2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl- CAS No. 653575-21-4](/img/structure/B12921024.png)
[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE: is a nitrogen-containing heterocyclic compound. It features a bipyrrole core structure with dihexyl substituents and carboxamide functional groups. Compounds with bipyrrole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE typically involves the condensation of appropriate pyrrole derivatives. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The bipyrrole core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted bipyrrole derivatives.
Aplicaciones Científicas De Investigación
N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a kinase inhibitor and anticancer agent.
Industry: Utilized in the development of organic materials and polymers
Mecanismo De Acción
The mechanism of action of N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Comparación Con Compuestos Similares
- N,N’-Dihexyl-1H,1’H-2,2’-bipyrrole-5,5’-dicarbothioamide
- 4-Methoxy-2,2’-bipyrrole-5-carbaldehyde
- N-substituted dipyrrolo[1,2-a:2’,1’-c]pyrazine analogs
Uniqueness: N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dihexyl substituents and carboxamide groups enhance its lipophilicity and potential for biological activity compared to other bipyrrole derivatives .
Propiedades
Número CAS |
653575-21-4 |
|---|---|
Fórmula molecular |
C22H34N4O2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-hexyl-5-[5-(hexylcarbamoyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H34N4O2/c1-3-5-7-9-15-23-21(27)19-13-11-17(25-19)18-12-14-20(26-18)22(28)24-16-10-8-6-4-2/h11-14,25-26H,3-10,15-16H2,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
VOGXNPQGQOUYJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C1=CC=C(N1)C2=CC=C(N2)C(=O)NCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


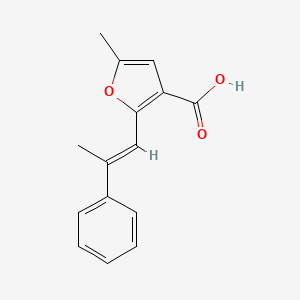
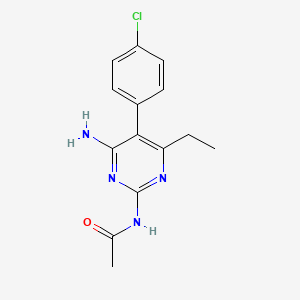
![N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine](/img/structure/B12920958.png)
![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)

![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B12920982.png)

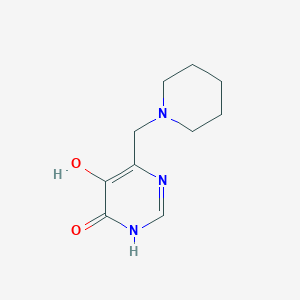

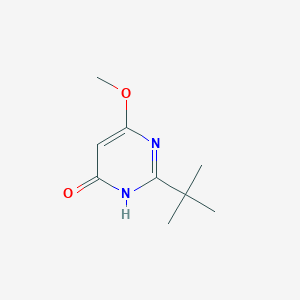
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)
